Cas no 21987-21-3 (12-Methyltridecanol)

12-Methyltridecanol 化学的及び物理的性質

名前と識別子

-

- 12-Methyltridecanol

- 12-methyl-1-tridecanol

- 12-Methyltetradecanoic acid methyl ester

- 12-Methyltetradecansaeuremethylester

- 12-Methyltetradecansaeure-methylester

- 12-Methyl-tetradecansaeure-methylester

- 12-methyltridecan-1-ol

- 12-methyltridecanol-1

- 2.5 g

- 3-Methyl-tetradecansaeure-methylester

- AC1L2HUE

- AG-F-73450

- CTK4J3998

- isomyristyl alcohol

- Isomyristylalkohol

- isotridecyl alcohol

- Methyl 12-methylmyristate

- Tetradecanoic acid

- 21987-21-3

- Q27158173

- SCHEMBL258734

- 12-Methyl-tridecanol

- AKOS025396876

- CHEBI:84909

- DB-354369

- DTXSID80871331

-

- インチ: InChI=1S/C14H30O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3

- InChIKey: ZXUOFCUEFQCKKH-UHFFFAOYSA-N

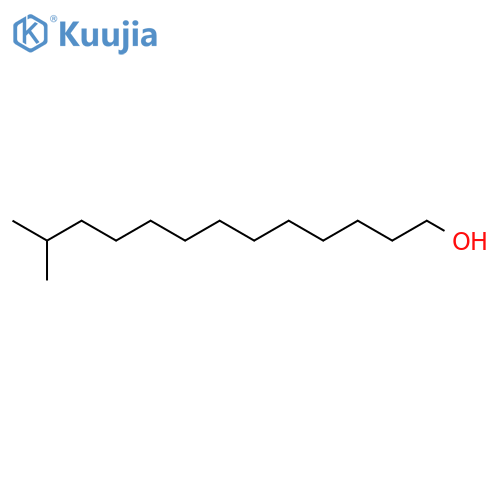

- ほほえんだ: CC(C)CCCCCCCCCCCO

計算された属性

- せいみつぶんしりょう: 214.2298

- どういたいしつりょう: 214.229665576g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 11

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 0.832±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 10.5 ºC

- ふってん: 275.7±8.0 ºC (760 Torr),

- フラッシュポイント: 110.4±6.5 ºC,

- 屈折率: 1.4464 (589.3 nm 20 ºC)

- ようかいど: Insuluble (8.1E-4 g/L) (25 ºC),

- PSA: 20.23

12-Methyltridecanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M331170-2.5 g |

12-Methyltridecanol |

21987-21-3 | 2.5 g |

$ 1360.00 | 2022-06-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484087-5 mg |

12-Methyltridecanol-d7, |

21987-21-3 | 5mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484087-5mg |

12-Methyltridecanol-d7, |

21987-21-3 | 5mg |

¥2858.00 | 2023-09-05 | ||

| TRC | M331170-1g |

12-Methyltridecanol |

21987-21-3 | 1g |

$ 800.00 | 2023-09-07 | ||

| TRC | M331170-250mg |

12-Methyltridecanol |

21987-21-3 | 250mg |

$207.00 | 2023-05-17 | ||

| TRC | M331170-2.5g |

12-Methyltridecanol |

21987-21-3 | 2.5g |

$1642.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484583-250 mg |

12-Methyltridecanol, |

21987-21-3 | 250MG |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484583-250mg |

12-Methyltridecanol, |

21987-21-3 | 250mg |

¥2858.00 | 2023-09-05 |

12-Methyltridecanol 関連文献

-

JiYoung Mun,Amber Onorato,Frank C. Nichols,Martha D. Morton,Abdullah I. Saleh,Morgan Welzel,Michael B. Smith Org. Biomol. Chem. 2007 5 3826

-

J. Thomas Hannich,Denia Mellal,Suihan Feng,Andreas Zumbuehl,Howard Riezman Chem. Sci. 2017 8 3676

12-Methyltridecanolに関する追加情報

Introduction to 12-Methyltridecanol (CAS No: 21987-21-3)

12-Methyltridecanol, identified by the Chemical Abstracts Service Number (CAS No) 21987-21-3, is a long-chain aliphatic alcohol that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, with its unique structural properties, exhibits a range of applications spanning from industrial solvents to potential bioactive molecules. The presence of a methyl group at the 12th carbon position in its tridecanol backbone imparts distinct chemical characteristics that make it a subject of interest for synthetic chemists and biologists alike.

The molecular structure of 12-methyltridecanol consists of a linear hydrocarbon chain with a total of thirteen carbon atoms, where the methyl group is attached at the penultimate position. This configuration contributes to its relatively high boiling point and low volatility compared to shorter-chain alcohols. Such physical properties are advantageous in various industrial applications, particularly where stability and resistance to evaporation are critical.

In recent years, research into 12-methyltridecanol has expanded beyond its traditional uses in organic synthesis. One notable area of exploration is its potential role as an intermediate in the production of bio-based polymers. The long hydrocarbon chain serves as a versatile building block for creating more complex molecules, including biodegradable plastics and specialty coatings. These materials are increasingly sought after due to growing environmental concerns regarding the sustainability of petrochemical-derived products.

Furthermore, studies have begun to investigate the biological activity of 12-methyltridecanol and its derivatives. Some research suggests that long-chain alcohols may interact with cellular membranes, potentially affecting their fluidity and permeability. This property has implications in drug delivery systems, where membrane penetration is a key factor in therapeutic efficacy. While still in its nascent stages, this line of inquiry holds promise for developing novel pharmaceutical formulations.

The synthesis of 12-methyltridecanol typically involves fatty acid methylation or other organic transformations that are well-documented in synthetic chemistry literature. Advanced techniques such as catalytic hydrogenation or enzymatic biosynthesis are being explored to improve yield and purity. These methods align with the broader trend toward greener chemistry practices, reducing reliance on hazardous reagents and minimizing waste generation.

Industrial applications of 12-methyltridecanol also extend to fragrances and flavorings, where its unique odor profile can be leveraged to create synthetic scents. Additionally, it serves as a high-quality solvent for certain organic reactions, providing an inert environment that prevents unwanted side reactions. Its compatibility with other organic compounds makes it a valuable reagent in fine chemical manufacturing.

From an environmental perspective, the biodegradability of 12-methyltridecanol is another area of interest. Unlike some synthetic solvents that persist in the environment, this compound can be broken down by microorganisms under appropriate conditions. This characteristic enhances its appeal for applications where ecological impact is a concern.

The pharmaceutical industry has also shown interest in exploring 12-methyltridecanol as a precursor for active pharmaceutical ingredients (APIs). Its structural motif can be modified to produce molecules with specific biological activities. For instance, derivatives of this alcohol have been investigated for their potential anti-inflammatory or antimicrobial properties. While no groundbreaking drugs have yet been developed from it, ongoing research continues to uncover new possibilities.

In conclusion,12-methyltridecanol (CAS No: 21987-21-3) is a multifaceted compound with diverse applications across multiple industries. Its unique chemical properties make it valuable for industrial processes, while its potential biological interactions open doors for pharmaceutical innovation. As research progresses, the role of this compound is expected to expand further, reinforcing its importance in both academic and commercial settings.

21987-21-3 (12-Methyltridecanol) 関連製品

- 4457-71-0(3-Methyl-1,5-pentanediol)

- 104-76-7(2-Ethyl-1-hexanol)

- 626-89-1(4-Methyl-1-pentanol)

- 3452-97-9(3,5,5-Trimethyl-1-hexanol)

- 5333-42-6(2-Octyldodecane-1-ol)

- 2425-77-6(2-Hexyl-1-decanol)

- 4442-79-9(2-cyclohexylethan-1-ol)

- 25339-17-7(isodecyl alcohol)

- 1157544-39-2((Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine)

- 1171835-84-9(3-(phenylsulfanyl)piperidine hydrochloride)